molecular formula C8H17NO3 B6647199 3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol

Cat. No.: B6647199
M. Wt: 175.23 g/mol
InChI Key: HJVBWDYPWRRNCN-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol is a chemical compound with a unique structure that includes a piperidine ring substituted with a hydroxy group and a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol typically involves the reaction of piperidine derivatives with appropriate diol compounds under controlled conditions. One common method includes the reaction of 3-hydroxy-1-piperidine with 1,2-propanediol in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups and piperidine ring play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol is unique due to its specific combination of a piperidine ring and propanediol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-6-8(12)5-9-3-1-2-7(11)4-9/h7-8,10-12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVBWDYPWRRNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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